Cathepsin D/E Substrate, Fluorogenic

Description

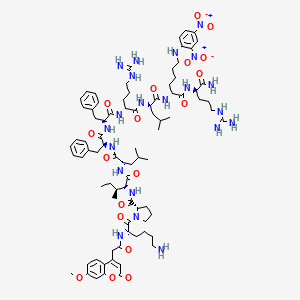

Cathepsin D (Cath D) and Cathepsin E (Cath E) are aspartic proteases involved in intracellular protein degradation, antigen processing, and pathological processes such as cancer and neurodegenerative diseases . Fluorogenic substrates for these enzymes are designed with a peptide backbone specific to their active sites, coupled with a fluorophore-quencher pair (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Cleavage of the substrate releases the fluorophore (e.g., 7-methoxycoumarin-4-yl, Mca), enabling real-time measurement of enzymatic activity . These substrates are critical for inhibitor screening, kinetic studies, and disease biomarker research.

Properties

Molecular Formula |

C83H119N21O18 |

|---|---|

Molecular Weight |

1699.0 g/mol |

IUPAC Name |

(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C83H119N21O18/c1-8-50(6)71(101-79(114)66-30-21-39-102(66)81(116)61(27-15-17-35-84)93-69(105)44-53-45-70(106)122-68-47-55(121-7)32-33-56(53)68)80(115)100-63(41-49(4)5)76(111)98-65(43-52-24-13-10-14-25-52)78(113)99-64(42-51-22-11-9-12-23-51)77(112)96-60(29-20-38-92-83(88)89)74(109)97-62(40-48(2)3)75(110)95-59(73(108)94-58(72(85)107)28-19-37-91-82(86)87)26-16-18-36-90-57-34-31-54(103(117)118)46-67(57)104(119)120/h9-14,22-25,31-34,45-50,58-66,71,90H,8,15-21,26-30,35-44,84H2,1-7H3,(H2,85,107)(H,93,105)(H,94,108)(H,95,110)(H,96,112)(H,97,109)(H,98,111)(H,99,113)(H,100,115)(H,101,114)(H4,86,87,91)(H4,88,89,92)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-/m0/s1 |

InChI Key |

NBCATOJDDSPOJV-NFHABCNISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Coupling

The synthesis begins with solid-phase peptide synthesis (SPPS) using Rink amide methylbenzhydrylamine (MBHA) resin as the solid support. This resin is preferred for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and its ability to yield C-terminal amides upon cleavage. The resin’s substitution level typically ranges from 0.6–0.7 µmol/mg , ensuring high coupling efficiency during chain elongation.

Peptide Sequence Assembly

The core sequence of the substrate, Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ , is assembled sequentially using Fmoc-protected amino acids. Key steps include:

- Coupling Reagents : O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and hydroxybenzotriazole (HOBt) activate carboxyl groups for amide bond formation.

- Side-Chain Modifications : The ε-amino group of lysine is derivatized with a 2,4-dinitrophenyl (Dnp) quenching group during SPPS using Fmoc-Lys(Dnp)-OH .

- Fluorophore Attachment : After sequence completion, the 7-methoxycoumarin-4-acetic acid (Mca) fluorophore is conjugated to the N-terminus via a glycine residue.

Cleavage and Deprotection

The peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA) , 2.5% triisopropylsilane (TIS), and 2.5% water to liberate the crude peptide. Simultaneously, acid-labile protecting groups (e.g., tert-butyl for serine) are removed.

Solution-Phase Modifications

PEGylation for Enhanced Solubility

To improve water solubility and reduce aggregation, a 5 kDa polyethylene glycol (PEG) chain is introduced at the C-terminus via solution-phase chemistry. This modification increases the substrate’s hydrodynamic radius, enabling its use in physiological buffers without precipitation.

Purification via Reverse-Phase HPLC

Crude peptide is purified using C18 reverse-phase high-performance liquid chromatography (RP-HPLC) under the following conditions:

| Parameter | Specification |

|---|---|

| Column | Waters XBridge BEH300, 5 µm, 10x250 mm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 20–50% B over 30 minutes |

| Flow Rate | 5 mL/min |

| Detection | UV at 220 nm and 328 nm |

Purified peptide typically achieves ≥95% purity , as confirmed by analytical HPLC.

Substrate Optimization for Enzyme Specificity

Fluorogenic Quenching Mechanism

Intramolecular quenching between Mca (donor) and Dnp (acceptor) ensures minimal background fluorescence. Proteolytic cleavage at the Phe-Phe bond separates the fluorophore-quencher pair, yielding a 265-fold increase in fluorescence intensity (λₑₓ = 328 nm, λₑₘ = 393 nm).

Kinetic Parameters

Enzyme kinetics are characterized using Michaelis-Menten analysis:

| Enzyme | kcat/Km (µM⁻¹s⁻¹) | pH Optimum |

|---|---|---|

| Cathepsin D | 15.6 | 3.0–5.0 |

| Cathepsin E | 10.9 | 3.0–4.5 |

Data sourced from rat gastric CatD and human erythrocyte CatE.

Quality Control and Validation

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular weight (1756.0 Da ) and sequence integrity. Discrepancies >0.1 Da trigger reprocessing.

Functional Assays

- Specificity Testing : Incubation with CatB, CatL, and CatS shows no cleavage, confirming selectivity for CatD/E.

- Stability : Lyophilized substrate remains stable for 24 months at -20°C; reconstituted in DMSO or 50% acetonitrile for short-term use.

Industrial-Scale Production Considerations

Batch Consistency

Multi-kilogram synthesis requires stringent control over:

- Coupling Efficiency : Monitored via Kaiser test for free amines.

- Solvent Purity : Acetonitrile and DMSO must meet USP-NF standards.

Regulatory Compliance

Commercial batches adhere to ICH Q7 guidelines , with certificates of analysis (CoA) documenting purity, solubility, and fluorescence properties.

Challenges and Innovations

Minimizing Epimerization

The use of D-arginine at the C-terminus necessitates low-temperature coupling (4°C) to prevent racemization.

Scalability of PEGylation

Introducing large PEG chains (≥5 kDa) complicates purification; size-exclusion chromatography (SEC) is employed to isolate monodisperse fractions.

Chemical Reactions Analysis

Cathepsin D/E Substrate, Fluorogenic, undergoes hydrolysis reactions catalyzed by cathepsins D and E. The cleavage occurs specifically at the Phe-Phe amide bond, resulting in the separation of the fluorescent and quenching moieties, which leads to enhanced fluorescence . The hydrolysis rate constants (kcat/Km) for rat gastric cathepsin D and human erythrocyte cathepsin E are 15.6 µM⁻¹ sec⁻¹ and 10.9 µM⁻¹ sec⁻¹, respectively .

Common reagents and conditions used in these reactions include the substrate at a concentration of 20 µM, with the reaction typically carried out at an acidic pH of around 4.0, which is optimal for the activity of cathepsins D and E .

Scientific Research Applications

Properties of Cathepsin D/E Substrate, Fluorogenic

The Cathepsin D/E Substrate is an internally quenched fluorogenic peptide designed to selectively interact with cathepsins D and E. It typically consists of an 11-mer peptide sequence that includes a fluorophore and a quencher, allowing for the measurement of enzymatic activity through fluorescence changes upon substrate cleavage.

Detection of Enzymatic Activity

Fluorogenic substrates are primarily used to detect the activity of cathepsins in various biological samples. The cleavage of the substrate results in an increase in fluorescence, allowing for real-time monitoring of enzyme activity.

- Case Study: Macrophage Activity

A recent study developed a highly sensitive fluorogenic probe for detecting cathepsin D activity in macrophages exposed to bacterial challenges. The probe demonstrated low toxicity and was able to provide clear signals correlating with cathepsin D activity, indicating its potential for studying immune responses in real time .

Kinetic Analysis

These substrates allow researchers to perform kinetic assays to determine the catalytic efficiency of cathepsins.

- Example : Kinetic studies using fluorogenic substrates have shown that certain variants exhibit higher ratios than previously described substrates, making them suitable for detailed kinetic characterization .

Inhibitor Screening

Fluorogenic substrates can be employed to screen potential inhibitors of cathepsins, which is critical for drug development.

- Application : Inhibitors such as pepstatin A can be used alongside fluorogenic substrates to assess their effectiveness in reducing cathepsin activity. This approach has been validated across various studies .

Pathological Studies

Research has indicated that altered levels of cathepsins are associated with various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Cathepsin D/E Substrate, Fluorogenic, involves its hydrolysis by cathepsins D and E. The substrate is designed to interact specifically with the active sites of these enzymes. The cleavage of the Phe-Phe amide bond by the enzymes results in the separation of the fluorescent (MOCAc) and quenching (Dnp) moieties, leading to an increase in fluorescence intensity . This fluorescence change can be measured to determine the activity of cathepsins D and E in various samples.

Comparison with Similar Compounds

Kinetic Efficiency (kcat/Km)

The catalytic efficiency of fluorogenic substrates varies significantly across proteases. For example:

Key Findings :

- Cath D/E substrates exhibit lower catalytic efficiency compared to cysteine proteases (e.g., Cath B/L) due to structural differences in active-site accessibility .

- Cath D’s preference for hydrophobic residues (e.g., VL-M substrate) gives it a 10-fold higher specificity than BACE-1, an aspartic protease implicated in Alzheimer’s disease .

Substrate Specificity and Cross-Reactivity

- Cath D vs. Cath E : While both are aspartic proteases, Cath E has stricter specificity for peptides with bulky hydrophobic residues (e.g., Phe-Phe motifs). The substrate Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ is cleaved by both but can be distinguished using Ascaris pepsin inhibitor, which selectively inhibits Cath E .

pH and Temperature Sensitivity

- Optimal pH : Cath D and E substrates function best at acidic pH (3.6–5.0), aligning with lysosomal/endosomal environments. In contrast, Cath B/L substrates retain activity up to pH 6.5 .

- Thermal Stability : Cath D substrates maintain activity at 60°C, whereas Cath E substrates degrade rapidly above 40°C, reflecting differences in enzyme thermostability .

Inhibitor Susceptibility

| Inhibitor | Effect on Cath D | Effect on Cath E | Effect on Cath B/L |

|---|---|---|---|

| Pepstatin A | Strong inhibition (IC₅₀ ~1 nM) | Strong inhibition (IC₅₀ ~1 nM) | No effect |

| CA-074 | No effect | No effect | Selective Cath B inhibition (IC₅₀ ~10 nM) |

| Ascaris pepsin inhibitor | No effect | Complete inhibition | No effect |

Note: Pepstatin A’s broad aspartic protease inhibition limits its utility in distinguishing Cath D/E, while Ascaris inhibitor provides Cath E specificity .

Q & A

Q. What criteria should guide the selection of a fluorogenic substrate for Cathepsin D/E in activity assays?

Q. What are the standard assay conditions for measuring Cathepsin D/E activity using fluorogenic substrates?

A typical protocol involves:

- Buffer : Citrate buffer (pH 3.6) with 1% BSA and 0.05% Tween-20 to stabilize enzyme activity .

- Substrate concentration : 10–40 µM, adjusted to avoid substrate depletion during linear reaction phases .

- Incubation : 25–30 minutes at 37°C in black 96-well plates to minimize background fluorescence .

- Controls : Include blanks (substrate-only) and inhibitor-treated samples (e.g., pepstatin A for Cathepsin D) to confirm signal specificity .

Q. How can researchers confirm substrate specificity for Cathepsin D/E in complex biological samples?

- Protease inhibition panels : Test substrate cleavage in the presence of inhibitors for off-target proteases (e.g., E-64 for cysteine proteases, CA-074 for Cathepsin B) .

- Genetic validation : Compare activity in wild-type vs. Cathepsin D/E knockout cell lines .

- Cross-reactivity assays : Use purified homologous enzymes (e.g., Cathepsin L/S) to quantify background cleavage .

Advanced Research Questions

Q. How can conflicting activity data between Cathepsin D/E and homologous proteases be resolved?

- pH optimization : Cathepsin D/E activity peaks at acidic pH (3.5–4.0), while other cathepsins (e.g., Cathepsin L) prefer neutral pH. Adjusting buffer pH can suppress off-target activity .

- Substrate engineering : Use substrates with unique cleavage motifs (e.g., Mca-Phe-Phe-Dpa for Cathepsin D/E) that are poorly recognized by other proteases .

- Data normalization : Express activity as a ratio of total protease activity (measured with pan-protease substrates) to account for sample variability .

Q. What strategies enhance the integration of fluorogenic substrates with live-cell imaging or tissue-level studies?

- Lysosomal targeting : Modify substrates with morpholine groups to localize to lysosomes, where Cathepsin D/E are active .

- Quenched-fluorescent probes : Use FRET-based substrates (e.g., internally quenched with Dnp) to minimize background signal in intact tissues .

- Multiplex assays : Pair Cathepsin D/E substrates with orthogonal probes (e.g., caspase-3 substrates) to study protease crosstalk in apoptosis or cancer metastasis .

Q. How can kinetic parameters (, ) be accurately determined for Cathepsin D/E substrates?

- Substrate titration : Perform assays with increasing substrate concentrations (0.1–10× ) and measure initial velocities to avoid product inhibition .

- Data fitting : Use Michaelis-Menten or Hill equation models in software like GraphPad Prism.

- Error minimization : Include triplicate technical replicates and normalize to enzyme concentration (e.g., via Western blot) .

Methodological Troubleshooting

Key Substrate Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.